Hsd17B13-IN-31

Description

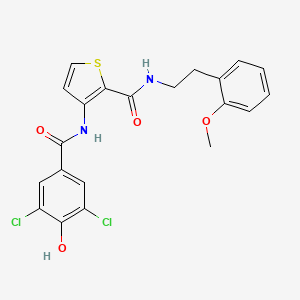

Structure

3D Structure

Properties

Molecular Formula |

C21H18Cl2N2O4S |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

3-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)6-8-24-21(28)19-16(7-9-30-19)25-20(27)13-10-14(22)18(26)15(23)11-13/h2-5,7,9-11,26H,6,8H2,1H3,(H,24,28)(H,25,27) |

InChI Key |

BBQAVEMXEWSFJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-31: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsd17B13-IN-31, also identified as compound 32, is a novel, potent, and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Extensive preclinical data demonstrate its potential as a therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and in vivo efficacy. Quantitative data are presented for comparative analysis, and key experimental protocols are described to facilitate reproducibility and further investigation.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), MASH, cirrhosis, and hepatocellular carcinoma.[1][3] This genetic validation has positioned HSD17B13 as a compelling therapeutic target for these chronic liver diseases. The enzyme is understood to play a role in lipid metabolism, though its precise endogenous substrates and complete physiological functions are still under active investigation.[4][5] Inhibition of HSD17B13 is a promising strategy to replicate the protective effects observed in individuals with genetic loss-of-function variants.

Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets the enzymatic activity of HSD17B13. Its mechanism of action can be characterized by its high potency, selectivity, and downstream effects on hepatic lipid metabolism pathways.

Potency and Selectivity

This compound demonstrates nanomolar potency against human HSD17B13. This high level of activity is a key attribute for its potential as a drug candidate.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Substrate |

| Human HSD17B13 | 2.5 | Estradiol |

| Human HSD17B13 | < 1000 | Leukotriene B3 |

Data sourced from Liu et al., 2025 and MedchemExpress.[4][6]

Downstream Signaling Effects: Inhibition of the SREBP-1c/FAS Pathway

Mechanistic studies have revealed that this compound modulates hepatic lipid levels by inhibiting the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway.[4] SREBP-1c is a master transcriptional regulator of lipogenesis, and its downstream target, FAS, is a key enzyme in the synthesis of fatty acids. By inhibiting this pathway, this compound reduces the production of new fatty acids in the liver, a critical factor in the pathogenesis of MASH.

Preclinical Profile

This compound has undergone significant preclinical evaluation, demonstrating promising pharmacokinetic properties and in vivo efficacy.

Pharmacokinetics and Liver-Targeting Profile

A key feature of this compound is its unique liver-targeting profile, which enhances its therapeutic potential while potentially minimizing off-target effects.[4] The compound has shown improved liver microsomal stability and a better overall pharmacokinetic profile when compared to other known HSD17B13 inhibitors like BI-3231.[4]

In Vivo Efficacy in MASH Models

In multiple mouse models of MASH, this compound has demonstrated robust anti-MASH effects.[4] Treatment with the inhibitor led to significant improvements in liver health, underscoring its potential as a disease-modifying agent.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the mechanism of action of this compound.

HSD17B13 Enzymatic Activity Assay

This protocol is designed to measure the direct inhibitory effect of compounds on HSD17B13 enzymatic activity.

Procedure:

-

Reagent Preparation: Recombinant human HSD17B13 protein, the substrate (e.g., β-estradiol), and the cofactor (NAD+) are prepared in an appropriate buffer. This compound is serially diluted to various concentrations.

-

Reaction Incubation: The enzyme, substrate, cofactor, and inhibitor are combined in a 384-well plate and incubated to allow the enzymatic reaction to proceed.

-

Signal Detection: A detection reagent, such as NADH-Glo™, is added to the wells. This reagent measures the amount of NADH produced, which is directly proportional to the enzyme's activity.

-

Data Analysis: The luminescence is measured using a plate reader. The data are then analyzed to determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50).

In Vivo MASH Mouse Model Study

This protocol outlines the general procedure for evaluating the efficacy of this compound in a diet-induced mouse model of MASH.

Procedure:

-

Induction of MASH: Mice are fed a specific diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), to induce the pathological features of MASH, including steatosis, inflammation, and fibrosis.

-

Compound Administration: this compound is administered to the mice, typically via oral gavage, at various doses. A vehicle control group is also included.

-

Monitoring and Sample Collection: Over the course of the study, mice are monitored for changes in body weight and other health parameters. At the end of the study, blood and liver tissue are collected for analysis.

-

Endpoint Analysis: Plasma levels of liver enzymes (e.g., ALT, AST) are measured. Liver tissue is analyzed for lipid content, histological changes (steatosis, inflammation, fibrosis), and gene expression of key markers in the SREBP-1c/FAS pathway.

Conclusion

This compound is a potent and selective inhibitor of HSD17B13 with a promising preclinical profile for the treatment of MASH. Its direct inhibitory action on the enzyme, coupled with its downstream effects on the SREBP-1c/FAS lipogenic pathway and its favorable liver-targeting properties, establish a strong mechanistic rationale for its continued development. The data presented in this whitepaper support this compound as a valuable pharmacological tool for further elucidating the role of HSD17B13 in liver disease and as a potential first-in-class therapeutic agent.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. enanta.com [enanta.com]

- 3. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-31: An In-Depth Inhibitor Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor Hsd17B13-IN-31, focusing on its inhibitory profile, IC50 values, and the methodologies for its characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the study of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) and the development of therapeutics for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in hepatic lipid and steroid metabolism.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH, making it a compelling therapeutic target for these conditions.

This compound Inhibitor Profile

This compound, also identified as "compound 32", is a potent inhibitor of HSD17B13.[2][3] Its inhibitory activity has been characterized against multiple substrates of the HSD17B13 enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a comparison with another notable HSD17B13 inhibitor, BI-3231.

| Inhibitor | Target | Substrate | IC50 | Reference |

| This compound (Compound 32) | Human HSD17B13 | Estradiol | < 0.1 µM | [2] |

| Human HSD17B13 | Leukotriene B3 | < 1 µM | [2] | |

| Human HSD17B13 | Not Specified | 2.5 nM | [3] | |

| BI-3231 | Human HSD17B13 | Not Specified | 1 nM | [4] |

| Mouse HSD17B13 | Not Specified | 13 nM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the enzymatic assays used to determine the inhibitory potency of compounds against HSD17B13.

Protocol 1: HSD17B13 Enzymatic Assay with β-Estradiol Substrate

This protocol is adapted from a high-throughput screening assay for HSD17B13 inhibitors.

Objective: To determine the IC50 value of an inhibitor against HSD17B13 using β-estradiol as a substrate and measuring the production of NADH via a luciferase-based detection system.

Materials:

-

Purified, full-length human HSD17B13 protein

-

This compound (or other test compounds) dissolved in 100% DMSO

-

β-estradiol (Sigma, E8875)

-

NAD+ (Sigma, N8285)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.6) containing 0.02% Triton X-100

-

384-well assay plates (e.g., Corning 3824)

-

NAD(P)H-Glo™ Detection Reagent (Promega, G9061)

-

Plate reader capable of luminescence detection (e.g., Envision plate reader)

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense 80 nL of the 50x final assay concentration (FAC) compound solutions into the 384-well assay plates. For an 11-point concentration response curve, a 1-in-3.162 serial dilution is recommended, with a top concentration of 80 µM. Include duplicate points for each concentration.

-

Substrate Mix Preparation: Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in the assay buffer.

-

Reaction Initiation:

-

Add 2 µL/well of the substrate mix to the assay plates containing the compound.

-

Initiate the enzymatic reaction by adding 2 µL/well of purified HSD17B13 protein, to a final concentration of 30 nM in the assay buffer.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours.

-

Detection:

-

Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.

-

Add 3 µL/well of the detection reagent to the assay plates.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Data Acquisition: Read the luminescence signal on a plate reader. The light signal produced is proportional to the amount of NADH generated.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Protocol 2: HSD17B13 Enzymatic Assay with Leukotriene B4 Substrate (Representative)

This protocol is based on descriptions of assays using Leukotriene B4 (LTB4) as a substrate, which is often used in parallel with β-estradiol to confirm inhibitor activity is not substrate-biased.[5]

Objective: To determine the IC50 value of an inhibitor against HSD17B13 using LTB4 as a substrate.

Materials:

-

Purified, full-length human HSD17B13 protein

-

This compound (or other test compounds) dissolved in 100% DMSO

-

Leukotriene B4

-

NAD+

-

Assay Buffer: 25 mM Tris-HCl (pH 7.6) containing 0.02% Triton X-100

-

384-well assay plates

-

NAD(P)H-Glo™ Detection Reagent (Promega, G9061)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Follow the same procedure as in Protocol 1.

-

Substrate Mix Preparation: Prepare a substrate mix containing LTB4 and 500 µM NAD+ in the assay buffer. The optimal concentration of LTB4 should be empirically determined, but a concentration around the Km value is a good starting point.

-

Reaction Initiation:

-

Add 2 µL/well of the LTB4 substrate mix to the assay plates.

-

Initiate the reaction by adding 2 µL/well of purified HSD17B13 protein (e.g., 20-30 nM final concentration).

-

-

Incubation: Incubate at room temperature for a defined period (e.g., 2 hours), protected from light.

-

Detection: Add 3 µL/well of NAD(P)H-Glo™ detection reagent and incubate for 1 hour in the dark.

-

Data Acquisition: Measure luminescence.

-

Data Analysis: Calculate percent inhibition and determine the IC50 value as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving HSD17B13 and the experimental procedures to study them is essential for a deeper understanding.

HSD17B13 Gene Expression Regulation

The expression of the HSD17B13 gene is, in part, regulated by the Liver X Receptor alpha (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[6]

Caption: LXRα-mediated transcriptional regulation of HSD17B13 via SREBP-1c.

HSD17B13-Mediated Inflammatory Signaling

Recent studies have elucidated a role for HSD17B13 in promoting liver inflammation through the biosynthesis of Platelet-Activating Factor (PAF).[6]

Caption: HSD17B13 promotes leukocyte adhesion via the PAF/PAFR/STAT3 signaling axis.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor like this compound.

Caption: A generalized workflow for the in vitro determination of HSD17B13 inhibitor IC50.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Role of HSD17B13 in Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a key player in hepatic lipid metabolism and a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the current understanding of HSD17B13's function, focusing on its enzymatic activity, its role in modulating lipid droplet dynamics, and its involvement in pathological states. Detailed experimental protocols for studying HSD17B13 and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Introduction

HSD17B13, a member of the 17-beta hydroxysteroid dehydrogenase superfamily, is predominantly expressed in the liver and localizes to the surface of lipid droplets (LDs).[1][2] Its expression is upregulated in patients with NAFLD.[2][3] While initial studies explored its role in steroid metabolism, recent evidence strongly points towards its involvement in lipid and retinol metabolism.[1][4] Genetic studies have identified loss-of-function variants of HSD17B13 that are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, highlighting its therapeutic potential.[2] This guide summarizes the core knowledge of HSD17B13's role in lipid droplet metabolism, providing a foundation for researchers and drug development professionals.

HSD17B13 Localization and Function

Subcellular Localization

HSD17B13 is targeted from the endoplasmic reticulum to lipid droplets.[5] This localization is crucial for its function and is mediated by its N-terminal region.[1] Studies have shown that HSD17B13 colocalizes with lipid droplet-specific proteins such as ADRP.[6]

Enzymatic Activity

HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][5] This enzymatic activity is dependent on its localization to the lipid droplet and the presence of a cofactor binding site.[1] Loss-of-function mutations, such as the rs72613567 splice variant, result in a truncated, enzymatically inactive protein.[5]

Role in Lipid Droplet Metabolism

Effect on Lipid Droplet Morphology

The influence of HSD17B13 on lipid droplet size and number is complex, with some conflicting reports in murine models.[5] However, several studies indicate that overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets.[5] Conversely, knockdown of Hsd17b13 in a high-fat diet mouse model resulted in a substantial decrease in the number and size of hepatic lipid droplets.

Impact on Lipid Composition

HSD17B13 activity significantly alters the lipidomic profile of hepatocytes. Overexpression of HSD17B13 is associated with increased levels of triglycerides (TG) and diglycerides (DG).[3][7] Conversely, HSD17B13 deficiency or inactivity is linked to changes in phospholipid composition, particularly an increase in phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs).[7][8]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effect of HSD17B13 on lipid metabolism.

Table 1: Effect of HSD17B13 Expression on Hepatic Lipid Droplets and Triglycerides

| Model System | HSD17B13 Manipulation | Effect on Lipid Droplet Size/Number | Effect on Hepatic Triglycerides | Reference |

| Cultured Human Hepatocytes | Overexpression | Increased size and number | Increased | [5] |

| Mouse Model (High-Fat Diet) | Adenovirus-mediated Overexpression | Increased | Increased | [5] |

| Mouse Model (High-Fat Diet) | shRNA-mediated Knockdown | Decreased size and number | Decreased | |

| Huh7 Cells | Overexpression | - | Increased | [9] |

| HFD-fed mice | AAV8-shHsd17b13 injection | - | Decreased serum TGs | [10] |

Table 2: Alterations in Hepatic Lipid Classes with HSD17B13 Manipulation

| Model System | HSD17B13 Status | Upregulated Lipid Classes | Downregulated Lipid Classes | Reference |

| Aged Hsd17b13 KO Mice | Knockout | - | Phosphatidylcholines (PCs) | [8] |

| HFD-fed mice with AAV8-Hsd17b13 | Overexpression | Triglycerides (TG) | Phosphatidylcholines (PCs) | [3] |

| HFD-obese mice with shHsd17b13 | Knockdown | Phosphatidylcholines (PCs) containing PUFAs | Diacylglycerols (DAGs) | [11] |

Signaling Pathways Involving HSD17B13

The expression of HSD17B13 is transcriptionally regulated by the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), both of which are master regulators of hepatic lipid metabolism.[2][12] LXRα activation induces SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to upregulate its expression.[12] This creates a feed-forward loop that can contribute to lipogenesis.[5]

Caption: HSD17B13 transcriptional regulation by LXRα and SREBP-1c.

Experimental Protocols

HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay quantifies the enzymatic activity of HSD17B13 by measuring the conversion of retinol to its metabolites.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transfected with an expression vector for HSD17B13 or a control vector using a suitable transfection reagent.[1]

-

-

Substrate Treatment:

-

Retinoid Extraction:

-

The culture medium and cell lysates are collected.

-

Retinoids are extracted using a two-phase extraction with ethanol and hexane.

-

-

Quantification by HPLC:

-

The extracted retinoids are separated and quantified using normal-phase high-performance liquid chromatography (HPLC).[1]

-

Standard curves for retinaldehyde and retinoic acid are used for quantification.

-

Results are normalized to the total protein concentration of the cell lysate.

-

Caption: Workflow for HSD17B13 retinol dehydrogenase activity assay.

Immunofluorescence for HSD17B13 Localization

This protocol details the visualization of HSD17B13's subcellular localization.

-

Cell Culture and Transfection:

-

Hepatocytes (e.g., HepG2 or Huh7 cells) are cultured on glass coverslips.

-

Cells are transfected with a plasmid encoding a tagged version of HSD17B13 (e.g., GFP-tagged).[6]

-

-

Lipid Droplet Induction:

-

To visualize lipid droplet localization, cells are treated with oleic acid (e.g., 100 µM) for 16-24 hours to induce lipid droplet formation.[13]

-

-

Fixation and Permeabilization:

-

Cells are fixed with 4% paraformaldehyde.

-

Cell membranes are permeabilized with a detergent such as 0.3% Triton X-100.

-

-

Staining:

-

Imaging:

-

Coverslips are mounted on glass slides and imaged using a confocal microscope.

-

siRNA-mediated Knockdown of HSD17B13

This protocol describes the reduction of HSD17B13 expression in vitro.

-

siRNA Design and Synthesis:

-

Small interfering RNAs (siRNAs) targeting the HSD17B13 mRNA are designed and synthesized. A non-targeting siRNA is used as a negative control.

-

-

Cell Culture and Transfection:

-

Hepatocytes (e.g., HepG2) are seeded to reach 50-70% confluency at the time of transfection.

-

siRNAs are transfected into the cells using a lipid-based transfection reagent.

-

-

Incubation:

-

Cells are incubated for 48-72 hours to allow for mRNA and protein knockdown.

-

-

Validation of Knockdown:

-

qRT-PCR: RNA is extracted from the cells, and the level of HSD17B13 mRNA is quantified by quantitative real-time PCR, normalized to a housekeeping gene.

-

Western Blot: Protein lysates are prepared, and the level of HSD17B13 protein is assessed by Western blotting, with a loading control like β-actin or GAPDH.

-

Caption: Workflow for siRNA-mediated knockdown of HSD17B13.

Lipidomic Analysis

This protocol outlines the steps for analyzing the lipid composition of cells or tissues.

-

Sample Preparation:

-

Cells or tissues are harvested and snap-frozen in liquid nitrogen.

-

Lipids are extracted using a solvent system, typically a chloroform/methanol mixture.[7]

-

-

Mass Spectrometry:

-

The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This allows for the separation and identification of a wide range of lipid species.

-

-

Data Analysis:

-

The raw data is processed to identify and quantify individual lipid species.

-

Statistical analysis is performed to identify significant differences in lipid profiles between different experimental groups (e.g., wild-type vs. knockout).

-

Conclusion and Future Directions

HSD17B13 is a critical regulator of hepatic lipid droplet metabolism, with its enzymatic activity and localization playing a key role in modulating lipid storage and composition. The protective effect of its loss-of-function variants in the context of NAFLD progression makes it an attractive therapeutic target. Future research should focus on elucidating the precise molecular mechanisms by which HSD17B13 influences lipid droplet dynamics and its interplay with other key proteins in lipid metabolism. Further detailed lipidomic and metabolomic studies will be crucial to fully understand the downstream consequences of HSD17B13 inhibition. The development of specific and potent inhibitors of HSD17B13 holds promise for the treatment of NASH and other chronic liver diseases.

References

- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

HSD17B13 Gene Variants: A Comprehensive Technical Guide to their Protective Role in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a key player in the pathogenesis of chronic liver diseases. The discovery of loss-of-function variants in the HSD17B13 gene that confer significant protection against nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), alcohol-related liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC) has galvanized the scientific community. This technical guide provides an in-depth overview of the current understanding of HSD17B13, focusing on the quantitative impact of its genetic variants, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers and professionals in the field of liver disease and drug development, offering a consolidated source of data and protocols to inform future research and therapeutic strategies.

Quantitative Impact of HSD17B13 Variants on Liver Disease Risk

Genetic epidemiology studies have consistently demonstrated the protective effects of specific variants in the HSD17B13 gene. The most extensively studied variant is rs72613567, a splice variant that leads to a truncated, inactive protein. The presence of the TA allele of rs72613567 is associated with a reduced risk of various liver pathologies. The following tables summarize the quantitative data from key meta-analyses and large-scale cohort studies.

Table 1: Protective Effect of HSD17B13 rs72613567 Variant on Various Liver Diseases (Meta-Analysis Data)

| Liver Disease | Comparison | Pooled Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Any Liver Diseases | TA allele vs. T allele | 0.73 | 0.61 - 0.87 | [1] |

| Liver Cirrhosis | TA allele vs. T allele | 0.81 | 0.76 - 0.88 | [1] |

| Hepatocellular Carcinoma (HCC) | TA allele vs. T allele | 0.64 | 0.53 - 0.77 | [1] |

| NAFLD | TA allele vs. T allele | 0.67 | 0.52 - 0.86 | [2] |

| HCC in NAFLD/ALD/Viral Hepatitis | TA allele vs. T allele | 0.77 | 0.68 - 0.86 | [2] |

Table 2: Genotype-Specific Risk Reduction for Liver Disease Associated with HSD17B13 rs72613567

| Liver Disease | Genotype | Risk Reduction | 95% Confidence Interval (CI) | Reference |

| Alcoholic Liver Disease | Heterozygotes (TA) | 42% | 20% - 58% | [3] |

| Homozygotes (TA/TA) | 53% | 3% - 77% | [3] | |

| Nonalcoholic Liver Disease | Heterozygotes (TA) | 17% | 8% - 25% | [4] |

| Homozygotes (TA/TA) | 30% | 13% - 43% | [4] | |

| Alcoholic Cirrhosis | Heterozygotes (TA) | 42% | 14% - 61% | [3] |

| Homozygotes (TA/TA) | 73% | 15% - 91% | [3] | |

| Nonalcoholic Cirrhosis | Heterozygotes (TA) | 26% | 7% - 40% | [4] |

| Homozygotes (TA/TA) | 49% | 15% - 69% | [4] | |

| Cirrhosis (per TA-allele) | - | 15% | 0.74 - 0.98 (OR) | [4] |

| HCC (per TA-allele) | - | 28% | - | [4] |

Table 3: Association of HSD17B13 Variants with Liver-Related Complications and Mortality

| Outcome | Variant | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |

| Liver-Related Complications | rs72613567 (homozygous TA) | 0.004 | 0.00 - 0.64 | [5] |

| rs6834314 (homozygous G) | 0.01 | 0.00 - 0.97 | [5] | |

| Cirrhosis-Associated Mortality (per minor allele) | rs72613567 | 49% reduction | 0.32 - 0.81 | [4] |

Molecular Mechanisms of HSD17B13 in Liver Homeostasis

The protective mechanism of HSD17B13 loss-of-function variants is an area of active investigation. Current evidence points to its role in lipid droplet metabolism and retinol processing.

Regulation of HSD17B13 Expression

The transcription of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor α (LXRα), upon activation, induces the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[6] SREBP-1c then directly binds to a sterol regulatory element in the HSD17B13 promoter, upregulating its expression.[6][7] This suggests a role for HSD17B13 in LXRα-mediated lipogenesis.

Enzymatic Function and Role in Retinol Metabolism

HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[8][9] This enzymatic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[8][9] Loss-of-function variants, such as those resulting from the rs72613567 splice mutation, lead to a truncated protein with no enzymatic activity.[8] The accumulation of retinol or alterations in downstream retinoic acid signaling due to impaired HSD17B13 function are hypothesized to be protective against liver injury.

Experimental Protocols

Genotyping of HSD17B13 Variants

A common method for genotyping HSD17B13 variants like rs72613567 is the TaqMan SNP Genotyping Assay or rhAmp SNP Genotyping.

-

DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).[10]

-

PCR Amplification: A specific region of the HSD17B13 gene containing the variant of interest is amplified using polymerase chain reaction (PCR).

-

Allelic Discrimination: The genotyping assay utilizes allele-specific fluorescently labeled probes. The instrument detects the fluorescence signals to determine the genotype of each sample.[5][10]

-

Data Analysis: The results are analyzed using the appropriate software to assign genotypes (e.g., homozygous for the major allele, heterozygous, or homozygous for the minor allele).

Preclinical Mouse Models

-

Model: Whole-body Hsd17b13 knockout (KO) mice are generated using standard gene-targeting techniques.[11]

-

Dietary Interventions: To induce liver disease, KO and wild-type (WT) littermate controls are subjected to various diets, including:

-

Analysis: Endpoints include body and liver weight, hepatic triglyceride levels, serum liver enzymes (ALT, AST), histological analysis of liver sections (H&E staining for steatosis and inflammation, Sirius Red for fibrosis), and gene expression analysis of inflammatory and fibrotic markers.[11][12] Of note, some studies have reported that Hsd17b13 deficiency in mice does not fully replicate the protective phenotype observed in humans, suggesting potential inter-species differences.[11][12]

-

Model: Adeno-associated virus (AAV) vectors expressing a short-hairpin RNA (shRNA) targeting Hsd17b13 (AAV-shHsd17b13) are used to achieve liver-specific knockdown in adult mice.[13][14]

-

Experimental Design: C57BL/6J mice are first fed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 21 weeks) to induce obesity and hepatic steatosis. Subsequently, they receive a single intravenous injection of AAV-shHsd17b13 or a scrambled control shRNA.[13]

-

Analysis: Tissues are harvested after a defined period (e.g., 2 weeks post-injection). Analyses include quantification of Hsd17b13 mRNA and protein in the liver to confirm knockdown, assessment of hepatic steatosis (H&E staining, lipidomics), serum ALT levels, and expression of genes involved in lipid metabolism and fibrosis.[13][14]

Clinical Trials with RNAi Therapeutics

RNA interference (RNAi) therapeutics are being developed to mimic the protective effect of HSD17B13 loss-of-function variants by silencing HSD17B13 gene expression in the liver.

-

Drug: ARO-HSD is an investigational RNAi therapeutic designed to selectively reduce the expression of HSD17B13 mRNA in hepatocytes.[15]

-

Study Design (AROHSD1001, NCT04202354): A Phase 1/2, single and multiple dose-escalating study in healthy volunteers and patients with NASH or suspected NASH.[15][16]

-

Endpoints:

-

Drug: Rapirosiran (ALN-HSD-001) is an N-acetylgalactosamine (GalNAc)-conjugated small-interfering RNA (siRNA) that targets liver-expressed HSD17B13 mRNA.[18][19]

-

Study Design (ALN-HSD-001, NCT04565717): A Phase 1, randomized, double-blind, placebo-controlled study in two parts.[18][20]

-

Endpoints:

Conclusion and Future Directions

The discovery of the protective role of HSD17B13 loss-of-function variants represents a significant advancement in the field of liver disease genetics. The compelling human genetic data has established HSD17B13 as a high-value therapeutic target. The ongoing clinical trials with RNAi therapeutics will provide crucial insights into the feasibility and efficacy of pharmacologically inhibiting HSD17B13 to treat NASH and other chronic liver diseases.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanism: While the role of HSD17B13 as a retinol dehydrogenase is established, the exact downstream consequences of its inactivation that lead to hepatoprotection need to be further unraveled.

-

Investigating interactions with other genetic and environmental factors: The protective effect of HSD17B13 variants can be modulated by other genetic variants (e.g., PNPLA3) and clinical risk factors.[22] A deeper understanding of these interactions will be crucial for personalized medicine approaches.

-

Exploring the role of HSD17B13 in other diseases: Given its enzymatic function, HSD17B13 may have roles in other metabolic or inflammatory conditions beyond liver disease.

-

Development of small molecule inhibitors: In addition to RNAi therapeutics, the development of orally available small molecule inhibitors of HSD17B13 could offer alternative therapeutic options.

This technical guide provides a solid foundation for understanding the current state of HSD17B13 research. The continued investigation of this fascinating gene holds immense promise for the development of novel therapies to combat the growing epidemic of chronic liver disease.

References

- 1. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arrowheadpharma.com [arrowheadpharma.com]

- 16. natap.org [natap.org]

- 17. arrowheadpharma.com [arrowheadpharma.com]

- 18. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hra.nhs.uk [hra.nhs.uk]

- 20. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]

- 21. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 22. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

An In-Depth Technical Guide to Hsd17B13-IN-31: Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding kinetics of Hsd17B13-IN-31, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). This document details the available quantitative data, experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Introduction to Hsd17B13

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in hepatic lipid metabolism and has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[5] Hsd17B13 catalyzes the conversion of bioactive lipids, steroids, and retinol.[5]

Quantitative Data for Hsd17B13 Inhibitors

This section summarizes the available quantitative data for this compound and a well-characterized reference inhibitor, BI-3231. The data is presented in tabular format for clear comparison.

Table 1: this compound Inhibition Data

| Parameter | Substrate | Value | Source |

| IC50 | Estradiol | < 0.1 µM | MedChemExpress |

| IC50 | Leukotriene B3 | < 1 µM | MedChemExpress |

Table 2: BI-3231 Inhibition and Binding Data

| Parameter | Species | Value | Source |

| IC50 | Human Hsd17B13 | 1 nM | MedChemExpress |

| IC50 | Mouse Hsd17B13 | 13 nM | MedChemExpress |

| Ki | Human Hsd17B13 | 0.7 nM | Tocris Bioscience |

| Thermal Shift (ΔTm) | Human Hsd17B13 (+NAD+) | 16.7 K | [Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science] |

Note: Specific binding kinetics data (kon, koff, KD) for this compound are not publicly available at this time. It has been reported that methods like surface plasmon resonance (SPR) have been challenging for Hsd17B13, which may contribute to the limited availability of such data.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Hsd17B13 Enzymatic Activity Assay (NADH-Glo™ Assay)

This protocol is adapted from a published method for measuring Hsd17B13 enzyme activity by detecting the production of NADH.

Materials:

-

Recombinant human Hsd17B13 protein

-

NAD+

-

β-estradiol (or other suitable substrate)

-

NADH-Glo™ Detection Kit (Promega)

-

384-well plates

-

Multi-mode plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture in a 384-well plate containing:

-

Recombinant human Hsd17B13 protein (e.g., 300 ng)

-

NAD+ (e.g., 500 µM)

-

β-estradiol (e.g., 15 µM)

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Assay buffer (e.g., PBS) to a final volume of 10 µL.

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Add an equal volume (10 µL) of NADH-Glo™ Detection Reagent to each well.

-

Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a multi-mode plate reader.

-

Calculate the percent inhibition based on the signal relative to a DMSO control.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

This assay is used to assess the direct binding of an inhibitor to Hsd17B13 by measuring the change in the protein's melting temperature (Tm).

Materials:

-

Purified Hsd17B13 protein

-

SYPRO™ Orange dye (or similar fluorescent dye)

-

Test inhibitor (e.g., this compound)

-

NAD+ (as binding of some inhibitors is NAD+-dependent)

-

Real-time PCR instrument with a thermal melting curve analysis module

-

PCR plates

Procedure:

-

Prepare a master mix containing the Hsd17B13 protein and SYPRO™ Orange dye in an appropriate buffer.

-

Aliquot the master mix into the wells of a PCR plate.

-

Add the test inhibitor at various concentrations to the respective wells. Include a DMSO control. For NAD+-dependent inhibitors, also include NAD+ in the reaction mixture.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set up a thermal melting protocol:

-

Initial temperature: 25°C

-

Final temperature: 95°C

-

Ramp rate: e.g., 0.5°C/minute

-

Continuously monitor fluorescence during the temperature ramp.

-

-

Analyze the resulting melt curves to determine the Tm for each condition. The change in Tm (ΔTm) in the presence of the inhibitor compared to the control indicates target engagement. A positive ΔTm suggests stabilization of the protein upon inhibitor binding.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Hsd17B13 and its inhibitors.

Hsd17B13 Upstream and Downstream Signaling

Caption: Hsd17B13 signaling pathway and point of inhibition.

Experimental Workflow for Hsd17B13 Inhibitor Characterization

Caption: Workflow for Hsd17B13 inhibitor identification and characterization.

Logical Relationship of NAD+ Dependent Binding

Caption: Uncompetitive binding model for NAD+-dependent Hsd17B13 inhibitors.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-31 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene to be protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis and hepatocellular carcinoma.[1] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-31 is a potent inhibitor of HSD17B13, and this document provides detailed protocols for its in vitro characterization.

Mechanism of Action of HSD17B13

HSD17B13 is an NAD+-dependent oxidoreductase.[3][4] While its endogenous substrate is still under investigation, it has been shown to metabolize various substrates in vitro, including steroids like β-estradiol and bioactive lipids such as leukotriene B4.[3][4] Additionally, HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The enzyme is localized to the surface of lipid droplets within hepatocytes.[1]

HSD17B13 Signaling Pathway in Liver Disease

Experimental Protocols

In Vitro HSD17B13 Enzymatic Assay

This protocol describes a biochemical assay to determine the inhibitory activity of compounds like this compound on purified human HSD17B13. The assay measures the production of NADH, a product of the enzymatic reaction, using a luminescent detection method.

Materials and Reagents:

-

Recombinant human HSD17B13 (e.g., from BPS Bioscience or Creative Biolabs)[5][6]

-

This compound or other test compounds

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20[7]

-

NADH detection reagent (e.g., NAD-Glo™ Assay Kit, Promega)[7]

-

384-well white plates

-

Plate reader capable of luminescence detection

Assay Protocol:

-

Prepare a stock solution of this compound and other test compounds in DMSO.

-

Create a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

-

Prepare a substrate/cofactor mix in the assay buffer containing β-estradiol and NAD+.

-

Add 10 µL of the substrate/cofactor mix to each well. Final concentrations can be optimized, but a starting point is 15 µM for β-estradiol and 500 µM for NAD+.[8]

-

Initiate the enzymatic reaction by adding 5 µL of recombinant HSD17B13 in assay buffer to each well. The final enzyme concentration should be in the range of 50-100 nM.[7]

-

Incubate the plate at room temperature for 60-120 minutes.

-

Add 20 µL of the NADH detection reagent to each well.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | Substrate | IC50 (nM) | Assay Method |

| This compound | Human HSD17B13 | Estradiol | < 100 | Luminescence |

| BI-3231 | Human HSD17B13 | Estradiol | 1 | Luminescence |

| BI-3231 | Mouse HSD17B13 | Estradiol | 13 | Luminescence |

| Compound 1 | Human HSD17B13 | β-estradiol | 1400 ± 700 | Not specified |

| Compound 1 | Human HSD17B13 | Leukotriene B4 | Not specified | Not specified |

Data for BI-3231 and Compound 1 are from cited literature.[9][10][11][12] The IC50 for this compound is a representative value for a potent inhibitor.

High-Throughput Screening (HTS) Workflow for HSD17B13 Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel HSD17B13 inhibitors.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound and other potential inhibitors of HSD17B13. These assays are crucial for the preclinical development of novel therapeutics targeting HSD17B13 for the treatment of NAFLD and NASH. Careful optimization of assay conditions is recommended to ensure robust and reproducible results.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. enanta.com [enanta.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Hsd17B13-IN-3 in Hepatocyte Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[4][5] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.[6][7] Hsd17B13-IN-3 is a potent small molecule inhibitor of HSD17B13 enzymatic activity, identified through high-throughput screening. These application notes provide a comprehensive guide to its use, with a critical evaluation of its suitability for experiments in cultured hepatocytes.

Hsd17B13-IN-3: Biochemical Profile and Cellular Activity

Hsd17B13-IN-3 has been characterized as a potent inhibitor in biochemical assays utilizing purified HSD17B13 protein. However, its utility in cell-based assays is limited by its physicochemical properties.

Key Data Summary:

| Parameter | Value | Substrate Used | Reference |

| IC50 | 0.38 µM | β-estradiol | [4][8] |

| IC50 | 0.45 µM | Leukotriene B4 (LTB4) | [4][8] |

| Cellular Activity | Inactive / Low cell penetration | Not Applicable | [4][8] |

Note: The low cell penetration of Hsd17B13-IN-3 is a critical limitation. One study explicitly notes its inactivity in cell-based assays, likely due to two highly polar groups in its structure.[8] Therefore, it is not recommended for experiments requiring inhibition of intracellular HSD17B13 in intact, cultured hepatocytes. It may, however, be suitable for use in biochemical assays with cell lysates or in permeabilized cell systems, though specific protocols for these applications have not been published.

HSD17B13 Signaling and Experimental Workflow

The following diagrams illustrate the known signaling pathway of HSD17B13 and a general workflow for evaluating a cell-permeable HSD17B13 inhibitor.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. origene.com [origene.com]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-31 solubility and stability for lab experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of Hsd17B13-IN-31, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), for laboratory experiments. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD).[1][2][3][4] Inactivating variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[1][5]

Solubility

Limited specific solubility data for this compound is publicly available. However, based on data for other HSD17B13 inhibitors, the following solvents are recommended for preparing stock solutions. It is crucial to perform small-scale solubility tests before preparing large batches.

Table 1: Solubility of HSD17B13 Inhibitors in Common Laboratory Solvents

| Compound | Solvent | Concentration | Notes |

| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[6] |

| HSD17B13-IN-3 | DMSO | 260 mg/mL (565.78 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[7] |

| HSD17B13-IN-8 | 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | Clear solution.[8] |

| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) | Clear solution.[8] |

Note: For this compound, it is recommended to start with Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions. For in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil may be necessary to achieve the desired concentration and formulation.

Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound.

Table 2: Recommended Storage Conditions for HSD17B13 Inhibitors

| Form | Storage Temperature | Duration | Notes |

| Solid Powder (HSD17B13-IN-2) | -20°C | 3 years | |

| Solid Powder (HSD17B13-IN-2) | 4°C | 2 years | |

| In Solvent (HSD17B13-IN-2, -3, -8) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6][7][8] |

| In Solvent (HSD17B13-IN-2, -3, -8) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6][7][8] |

It is strongly recommended to store this compound as a solid powder at -20°C or below. Once dissolved, the solution should be aliquoted into single-use vials and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock Solutions

This protocol provides a general guideline for preparing a stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, amber glass vials or polypropylene tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6][7][8]

-

Once completely dissolved, aliquot the stock solution into single-use vials.

-

Store the aliquots at -80°C.

Cell-Based Assay Protocol

This protocol outlines a general workflow for testing the efficacy of this compound in a cell-based assay.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Assay plates (e.g., 96-well plates)

-

Reagents for inducing HSD17B13 expression or activity (e.g., oleic acid)

-

Assay detection reagents (e.g., for measuring lipid accumulation, cell viability, or specific enzyme activity)

Protocol:

-

Cell Seeding: Seed the hepatocyte cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same final DMSO concentration).

-

Induction (Optional): If studying the inhibitory effect under specific conditions, co-treat the cells with an inducer of HSD17B13 or a substrate.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Assay: Perform the desired endpoint assay. This could include:

-

Lipid Accumulation: Stain with Oil Red O or Nile Red to visualize and quantify lipid droplets.

-

Cell Viability: Use assays such as MTT, MTS, or CellTiter-Glo to assess cytotoxicity.

-

Enzyme Activity: Measure the activity of HSD17B13 using a specific substrate and detecting the product formation.

-

-

Data Analysis: Analyze the data to determine the IC50 of this compound.

Visualizations

HSD17B13 Signaling Pathway

HSD17B13 is a lipid droplet-associated protein that is thought to play a role in hepatic lipid metabolism. Its inhibition is a potential therapeutic strategy for NAFLD.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. origene.com [origene.com]

- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Evaluating Hsd17B13 Inhibitors in Mouse Models of Non-alcoholic Fatty Liver Disease (NAFLD)

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[1][4][5][6] This makes HSD17B13 a compelling therapeutic target for the treatment of NAFLD and other chronic liver diseases.[2][7]

Overexpression of HSD17B13 in mouse models has been shown to increase the size and number of lipid droplets in hepatocytes and promote the accumulation of lipids in the liver.[1][8] Conversely, inhibiting its activity is a promising strategy to mitigate the progression of NAFLD.[1][8]

These application notes provide a generalized framework and detailed protocols for researchers evaluating the in vivo efficacy of HSD17B13 inhibitors, using Hsd17B13-IN-31 as a representative compound, in preclinical mouse models of NAFLD.

Note: As of the date of this document, specific preclinical dosage and administration data for a compound named "this compound" are not publicly available. The following protocols are based on general principles for testing novel small molecule inhibitors in established NAFLD mouse models. Researchers must conduct initial dose-ranging and toxicology studies to determine the appropriate and safe dosage for any new investigational compound.

HSD17B13 Signaling and Role in NAFLD

HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] HSD17B13 itself can further promote SREBP-1c maturation, creating a positive feedback loop that may contribute to hepatic fat accumulation.[1] The enzyme is also known to catalyze the conversion of retinol to retinaldehyde.[1][6] Loss-of-function variants are thought to disrupt these processes, leading to a protective phenotype against liver damage.

Caption: Proposed mechanism of HSD17B13 action and inhibition in NAFLD.

Experimental Protocols

Mouse Model Selection

The choice of mouse model is critical and should align with the specific stage of NAFLD being targeted. Several models are commonly used, each with distinct characteristics.[9]

-

Diet-Induced Models:

-

High-Fat Diet (HFD): C57BL/6J mice fed a diet with 45-60% kcal from fat develop obesity, insulin resistance, and hepatic steatosis. This model is suitable for studying the prevention of steatosis.

-

Western Diet (WD): This diet is high in fat (40-45%), sucrose, and cholesterol. It induces a more robust NASH phenotype with inflammation and some fibrosis over a longer duration (16-24 weeks).[10]

-

-

Genetically Modified Models:

-

db/db or ob/ob mice: These models have mutations in the leptin receptor or leptin gene, respectively, leading to hyperphagia, obesity, and steatosis. They are useful for studying NAFLD in the context of severe metabolic syndrome.

-

Experimental Workflow for Efficacy Testing

A typical workflow for evaluating an HSD17B13 inhibitor involves acclimatizing the animals, inducing the disease phenotype, administering the therapeutic compound, and finally, collecting samples for endpoint analysis.

Caption: General experimental workflow for testing this compound in mice.

Protocol: In Vivo Efficacy Study in a Western Diet Model

Objective: To assess the therapeutic efficacy of this compound on hepatic steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.

Materials:

-

Male C57BL/6J mice, 6-8 weeks old.

-

Standard chow diet and Western Diet (e.g., D12079B, Research Diets Inc.).

-

This compound (investigational compound).

-

Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

-

Gavage needles, scales, standard laboratory equipment.

-

Biochemical assay kits (ALT, AST, triglycerides, cholesterol).

-

Histology supplies (formalin, paraffin, H&E, Sirius Red stains).

-

RNA extraction and qPCR reagents.

Procedure:

-

Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water) while on a standard chow diet.

-

NAFLD Induction: Switch mice to a Western Diet for 16 weeks to induce the NASH phenotype. Monitor body weight weekly.

-

Group Allocation: At week 16, randomize mice into treatment groups (n=8-10 per group) based on body weight.

-

Group 1: Western Diet + Vehicle (Control)

-

Group 2: Western Diet + this compound (Low Dose, e.g., 10 mg/kg)

-

Group 3: Western Diet + this compound (High Dose, e.g., 30 mg/kg)

-

-

Compound Administration: Administer the formulated compound or vehicle daily via oral gavage for 8 weeks. Continue the Western Diet for all groups.

-

Monitoring: Record body weight and food intake weekly. Observe animals for any signs of toxicity.

-

Terminal Sample Collection: At the end of the 8-week treatment period, fast mice for 4-6 hours.

-

Collect blood via cardiac puncture for serum analysis.

-

Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfuse the liver with PBS. Record the total liver weight.

-

Section the liver:

-

One piece flash-frozen in liquid nitrogen for molecular/biochemical analysis.

-

One piece fixed in 10% neutral buffered formalin for histology.

-

-

Endpoint Analyses

a. Serum Biochemistry:

-

Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.

-

Measure serum triglycerides and total cholesterol to assess systemic lipid metabolism.

b. Liver Histology:

-

Prepare paraffin-embedded liver sections (5 µm).

-

Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Score using the NAFLD Activity Score (NAS).

-

Stain with Sirius Red or Trichrome to visualize and quantify collagen deposition (fibrosis).

c. Liver Biochemistry:

-

Homogenize a portion of the frozen liver tissue.

-

Measure hepatic triglyceride and cholesterol content using commercial kits.

d. Gene Expression Analysis:

-

Extract total RNA from frozen liver tissue.

-

Perform quantitative real-time PCR (qPCR) to measure the expression of genes related to:

-

Fibrosis: Col1a1, Acta2, Timp1

-

Inflammation: Tnf-α, Il-6, Ccl2

-

Lipogenesis: Srebf1, Fasn, Acaca

-

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Hypothetical Efficacy Data for this compound in a NASH Mouse Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Body Weight (g) | 45.2 ± 2.5 | 44.8 ± 2.3 | 43.1 ± 2.8 |

| Liver Weight (g) | 2.8 ± 0.3 | 2.4 ± 0.2 | 2.1 ± 0.2** |

| Liver/Body Weight (%) | 6.2 ± 0.5 | 5.4 ± 0.4 | 4.9 ± 0.3 |

| Serum ALT (U/L) | 150 ± 25 | 110 ± 18* | 85 ± 15 |

| Serum AST (U/L) | 210 ± 30 | 165 ± 22 | 130 ± 20** |

| Liver Triglycerides (mg/g) | 120 ± 15 | 90 ± 11 | 75 ± 10 |

| NAFLD Activity Score | 5.5 ± 0.8 | 4.1 ± 0.6* | 3.2 ± 0.5 |

| Fibrosis Score | 2.1 ± 0.4 | 1.5 ± 0.3* | 1.1 ± 0.2** |

Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control is denoted by *p<0.05, **p<0.01.

Conclusion

The inhibition of HSD17B13 presents a genetically validated and promising therapeutic avenue for NAFLD/NASH. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound or other selective inhibitors. Successful execution of these studies, including robust dose-finding, appropriate model selection, and multi-faceted endpoint analysis, is crucial for advancing novel HSD17B13 inhibitors toward clinical development.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. pnas.org [pnas.org]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Accumulating genetic evidence has identified HSD17B13 as a promising therapeutic target for chronic liver diseases.[3][4] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4] The enzyme is known to be involved in the metabolism of steroids, fatty acids, and retinol.[1][2] Consequently, the inhibition of HSD17B13 enzymatic activity is a compelling strategy for the treatment of NASH and other liver pathologies.[5][6][7] These application notes provide an overview of the signaling pathways involving HSD17B13 and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors.

Section 1: HSD17B13 Signaling and Regulatory Pathways

HSD17B13 expression and activity are integrated into key hepatic metabolic and inflammatory pathways. Understanding these pathways is crucial for contextualizing the mechanism of action of potential inhibitors.

1.1 Transcriptional Regulation via LXRα/SREBP-1c

Studies in murine models have shown that the liver X receptor-α (LXRα), a critical regulator of lipid metabolism, can induce the expression of HSD17B13. This induction is mediated by the sterol regulatory element-binding protein-1c (SREBP-1c). HSD17B13, in turn, promotes the maturation of SREBP-1c, establishing a positive feedback loop that can contribute to hepatic lipogenesis.[2]

1.2 Role in Inflammatory Signaling

Recent research has shown that HSD17B13 can promote liver inflammation by influencing leukocyte adhesion. The enzyme's activity increases the biosynthesis of Platelet-Activating Factor (PAF), which then acts in an autocrine manner. PAF binds to its receptor (PAFR) on hepatocytes, activating STAT3 signaling. This cascade upregulates the expression of fibrinogen, which in turn promotes leukocyte adhesion and contributes to chronic liver inflammation.[8]

Section 2: High-Throughput Screening (HTS) Workflow and Methodologies

The discovery of small-molecule inhibitors of HSD17B13 typically begins with an HTS campaign that screens large compound libraries.[5][9] A generalized workflow involves primary screening, hit confirmation, dose-response analysis, and subsequent hit-to-lead optimization.

Several robust HTS methodologies have been successfully employed to identify HSD17B13 inhibitors. The choice of substrate is a key consideration; while the endogenous substrate is unknown, estradiol, leukotriene B4 (LTB4), and retinol have been used effectively, with estradiol often chosen for its ease of handling in HTS campaigns.[5][10]

Key HTS Assay Formats:

-

Mass Spectrometry (MS)-Based Assays : These assays directly measure the conversion of a substrate to its product. Platforms like RapidFire MS or MALDI-TOF-MS offer high speed and label-free detection, making them ideal for HTS.[5][11]

-

Luminescence-Based Assays : These assays measure the production of NADH, a common product of dehydrogenase reactions. The NAD-Glo™ assay is a commercially available, sensitive method that uses a coupled-enzyme system to generate a luminescent signal proportional to the amount of NADH produced.[11][12]

-

Cell-Based Assays : These assays measure inhibitor activity in a more physiologically relevant environment. Stably transfected cell lines (e.g., HEK293) overexpressing HSD17B13 are treated with a substrate, and product formation is measured in the cell supernatant.[10]

Section 3: Experimental Protocols

Protocol 1: Biochemical HTS using RapidFire Mass Spectrometry

This protocol is adapted from the discovery of the HSD17B13 inhibitor BI-3231.[5][10]

-

Principle : Recombinant HSD17B13 enzyme catalyzes the conversion of estradiol to estrone in the presence of the cofactor NAD+. Test compounds are screened for their ability to inhibit this reaction. The product, estrone, is quantified using a high-throughput mass spectrometry system.

-

Reagents and Materials :

-

Recombinant human HSD17B13 protein

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[11]

-

Substrate: Estradiol

-

Cofactor: NAD+

-

Test compounds dissolved in DMSO

-

384-well assay plates

-

RapidFire Mass Spectrometry system or equivalent

-

-

Step-by-Step Procedure :

-

Prepare serial dilutions of test compounds in DMSO.

-

Using an acoustic liquid handler, dispense nanoliter volumes of compound dilutions into 384-well assay plates.

-

Prepare an enzyme/cofactor mix of HSD17B13 and NAD+ in assay buffer. Add this mixture to the wells.

-

Incubate for 15-30 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding estradiol substrate to all wells.

-

Incubate for a defined period (e.g., 60-120 minutes) at 37°C.

-

Stop the reaction by adding a quench solution (e.g., acetonitrile containing an internal standard).

-

Analyze the plates on the RapidFire MS system to quantify the amount of estrone produced.

-

-

Data Analysis :

-

Normalize the data using high controls (DMSO vehicle, 100% activity) and low controls (no enzyme or potent inhibitor, 0% activity).

-

Calculate the percent inhibition for each compound concentration.

-

For confirmed hits, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Protocol 2: Luminescence-Based HTS using NAD-Glo™ Assay

This protocol is based on methods used for screening HSD17B13 substrate libraries and inhibitors.[11][12]

-

Principle : The dehydrogenase activity of HSD17B13 produces NADH. The NAD-Glo™ assay detects the amount of NADH in a sample via a coupled-enzyme reaction that generates a luminescent signal, which is directly proportional to HSD17B13 activity.

-

Reagents and Materials :

-

Step-by-Step Procedure :

-

Dispense test compounds into the wells of a 384-well plate.

-

Add HSD17B13 enzyme and NAD+ to the wells and incubate for 15-30 minutes.

-

Start the reaction by adding the substrate (e.g., estradiol).

-

Incubate for 60-120 minutes at 37°C.

-

Add NAD-Glo™ Detection Reagent according to the manufacturer's protocol. This reagent lyses the enzyme and contains the enzymes for the luminescence reaction.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

-

Measure luminescence using a plate reader.

-

-

Data Analysis : Calculate percent inhibition and IC50 values as described in Protocol 1. A lower luminescent signal corresponds to higher inhibition.

Protocol 3: Cellular HSD17B13 Activity Assay

This protocol measures inhibitor potency in a cellular context.[10]

-

Principle : HEK293 cells stably overexpressing human HSD17B13 are used to assess compound activity. Cells are incubated with the test compound and then with the substrate estradiol. The conversion of estradiol to estrone in the cell culture supernatant is measured by mass spectrometry.

-

Reagents and Materials :

-

HEK293 cells stably expressing human HSD17B13